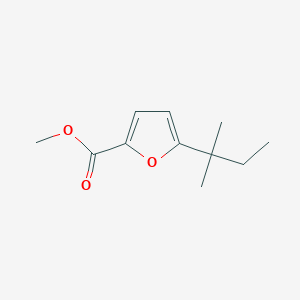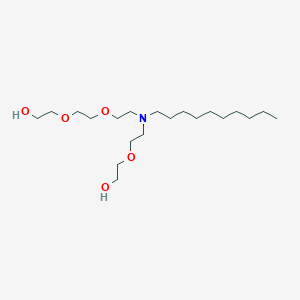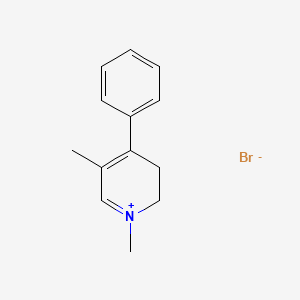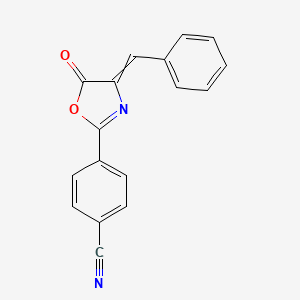![molecular formula C11H18O2 B14353113 2-Ethenyl-1-methoxy-5-methylbicyclo[4.1.0]heptan-2-ol CAS No. 90414-02-1](/img/structure/B14353113.png)
2-Ethenyl-1-methoxy-5-methylbicyclo[4.1.0]heptan-2-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Ethenyl-1-methoxy-5-methylbicyclo[410]heptan-2-ol is a bicyclic compound with a unique structure that includes an ethenyl group, a methoxy group, and a hydroxyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethenyl-1-methoxy-5-methylbicyclo[4.1.0]heptan-2-ol can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of a suitable diene with a methoxy-substituted alkene in the presence of a catalyst can lead to the formation of the bicyclic structure. The reaction conditions typically include elevated temperatures and the use of a solvent such as toluene or dichloromethane.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate purification steps such as distillation or chromatography to ensure the final product meets the required specifications.
Analyse Chemischer Reaktionen
Types of Reactions
2-Ethenyl-1-methoxy-5-methylbicyclo[4.1.0]heptan-2-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The ethenyl group can be reduced to form an ethyl group.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is often used for reduction reactions.
Substitution: Nucleophiles such as sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) can be used for substitution reactions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of ethyl-substituted derivatives.
Substitution: Formation of various substituted bicyclic compounds depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2-Ethenyl-1-methoxy-5-methylbicyclo[4.1.0]heptan-2-ol has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of 2-Ethenyl-1-methoxy-5-methylbicyclo[4.1.0]heptan-2-ol involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with biological macromolecules, while the ethenyl and methoxy groups can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Methylbicyclo[4.1.0]heptan-2-ol
- 6-Methylbicyclo[4.1.0]heptan-2-ol
- 1-Methoxybicyclo[4.1.0]heptan-2-one
Uniqueness
2-Ethenyl-1-methoxy-5-methylbicyclo[4.1.0]heptan-2-ol is unique due to the presence of the ethenyl group, which imparts distinct chemical reactivity and potential biological activity. The combination of the methoxy and hydroxyl groups further enhances its versatility in various chemical reactions and applications.
Eigenschaften
CAS-Nummer |
90414-02-1 |
|---|---|
Molekularformel |
C11H18O2 |
Molekulargewicht |
182.26 g/mol |
IUPAC-Name |
2-ethenyl-1-methoxy-5-methylbicyclo[4.1.0]heptan-2-ol |
InChI |
InChI=1S/C11H18O2/c1-4-10(12)6-5-8(2)9-7-11(9,10)13-3/h4,8-9,12H,1,5-7H2,2-3H3 |
InChI-Schlüssel |
FNFFEBHFGSULOD-UHFFFAOYSA-N |
Kanonische SMILES |
CC1CCC(C2(C1C2)OC)(C=C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![3-{[1-(Dodecyloxy)-3-hydroxypropan-2-YL]oxy}propane-1,2-diol](/img/structure/B14353055.png)
![[3-(Chloromethoxy)prop-1-yn-1-yl]benzene](/img/structure/B14353056.png)



![4-[3-(Acetyloxy)-4-methoxyphenyl]-1-diazoniobut-1-en-2-olate](/img/structure/B14353087.png)





